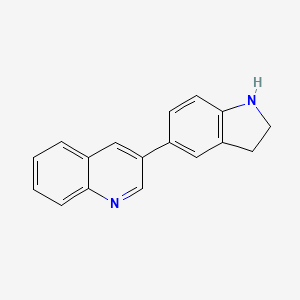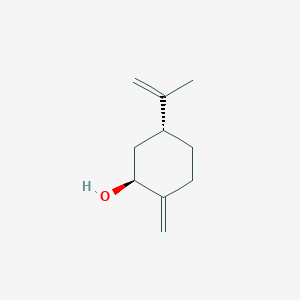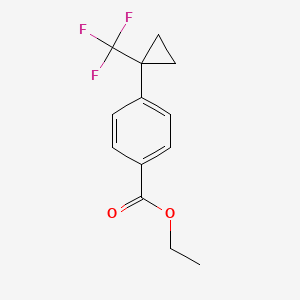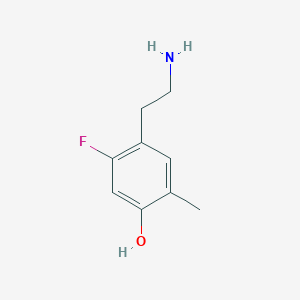
3-(2,3-Dihydro-1H-indol-5-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1H-indol-5-yl)quinoline is a heterocyclic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-(2,3-Dihydro-1H-indol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products of these reactions include various substituted indole and quinoline derivatives, which can have significant biological activities .
科学研究应用
3-(2,3-Dihydro-1H-indol-5-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the quinoline ring can intercalate with DNA, inhibiting its replication. These interactions can lead to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Indole: A simpler structure with similar biological activities.
Quinoline: Known for its antimalarial properties.
Isoquinoline: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
3-(2,3-Dihydro-1H-indol-5-yl)quinoline is unique due to the combination of indole and quinoline rings, which can provide a synergistic effect in its biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1H-indol-5-yl)quinoline |
InChI |
InChI=1S/C17H14N2/c1-2-4-16-13(3-1)10-15(11-19-16)12-5-6-17-14(9-12)7-8-18-17/h1-6,9-11,18H,7-8H2 |
InChI 键 |
HVXGFECGAUXEEV-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=C(C=C2)C3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)






![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)

![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)


